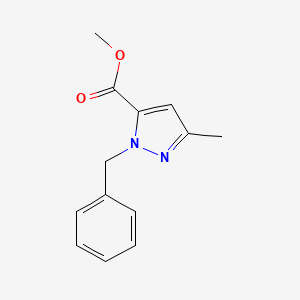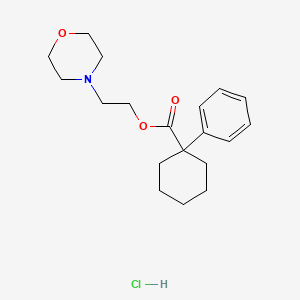
PRE-084 Hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
PRE-084 Hydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Neuroschutz: Es hat in Modellen neurodegenerativer Erkrankungen wie der Huntington-Krankheit schützende Wirkungen gezeigt, indem es den NF-κB-Signalweg aktiviert
Antitussive Wirkungen: Nachweisliche Wirksamkeit bei der Reduktion des Hustenreflexes in Tiermodellen
Antidepressive und Nootropische Wirkungen: Zeigt Potenzial für die Verbesserung kognitiver Funktionen und die Linderung depressiver Symptome in Tierstudien
Kardioschutz: Lindert Myokardischämie-Reperfusionsschäden durch Aktivierung des Akt-eNOS-Signalwegs.
5. Wirkmechanismus
PRE-084 Hydrochlorid entfaltet seine Wirkungen hauptsächlich über den Sigma-1-Rezeptor. Dieser Rezeptor moduliert verschiedene zelluläre Prozesse, darunter die Kalziumsignalgebung, die Proteinfaltung und den Neuroschutz. Durch die Bindung an den Sigma-1-Rezeptor erhöht PRE-084 Hydrochlorid die Expression neuroschützender Proteine wie dem von Gliazellen abgeleiteten neurotrophen Faktor (GDNF) und aktiviert Signalwege wie NF-κB und Akt-eNOS .
Ähnliche Verbindungen:
Fluvoxamin: Ein selektiver Serotonin-Wiederaufnahmehemmer, der auch mit Sigma-1-Rezeptoren interagiert.
Dextromethorphan: Ein Antitussivum mit Sigma-Rezeptoraktivität.
Einzigartigkeit von PRE-084 Hydrochlorid: PRE-084 Hydrochlorid ist aufgrund seiner hohen Selektivität für den Sigma-1-Rezeptor und seiner starken neuroschützenden Wirkungen einzigartig. Im Gegensatz zu anderen Sigma-Rezeptoragonisten hat es eine minimale Affinität zu anderen Rezeptorsystemen, was es zu einem wertvollen Instrument in der Forschung an Sigma-1-Rezeptor-vermittelten Signalwegen macht .
Wirkmechanismus
PRE-084 hydrochloride exerts its effects primarily through the sigma-1 receptor. This receptor modulates various cellular processes, including calcium signaling, protein folding, and neuroprotection. By binding to the sigma-1 receptor, this compound enhances the expression of neuroprotective proteins such as glial cell line-derived neurotrophic factor (GDNF) and activates pathways like NF-κB and Akt-eNOS .
Similar Compounds:
Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.
Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.
Dextromethorphan: An antitussive agent with sigma receptor activity.
Uniqueness of this compound: this compound is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .
Safety and Hazards
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PRE-084 Hydrochlorid beinhaltet die Veresterung von 1-Phenylcyclohexancarbonsäure mit 2-(4-Morpholinyl)ethanol. Die Reaktion wird typischerweise mit einem Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Der resultierende Ester wird dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von PRE-084 Hydrochlorid folgt einem ähnlichen Syntheseweg, aber in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Kontrolle von Temperatur, Reaktionszeit und den molaren Verhältnissen der Reaktanten. Das Endprodukt wird durch Umkristallisation oder Chromatographieverfahren gereinigt .
Analyse Chemischer Reaktionen
Reaktionsarten: PRE-084 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Ester- und Morpholinfunktionsgruppen. Es kann auch unter sauren oder basischen Bedingungen an Hydrolysereaktionen teilnehmen, was zur Bildung von 1-Phenylcyclohexancarbonsäure und 2-(4-Morpholinyl)ethanol führt .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beziehen typischerweise Nukleophile wie Amine oder Thiole ein.
Hydrolysereaktionen: Werden in Gegenwart von Säuren wie Salzsäure oder Basen wie Natriumhydroxid durchgeführt.
Hauptprodukte:
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWFJNHTBKCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017460 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75136-54-8 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRE-084 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?
A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

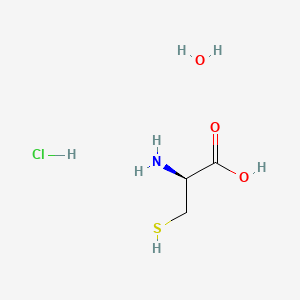
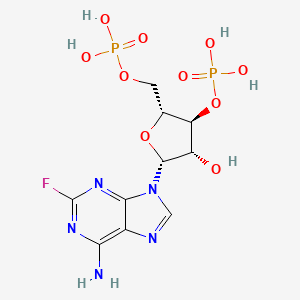
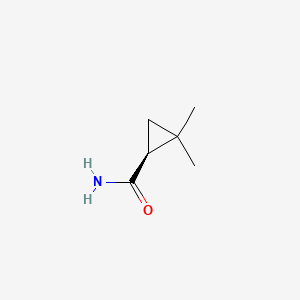
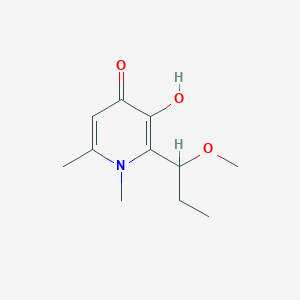
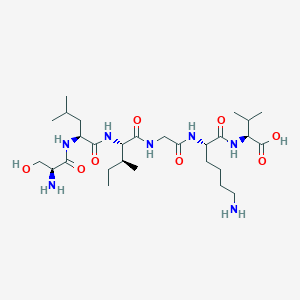



![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

